2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one
CAS No.: 2092093-34-8
Cat. No.: VC3122080
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092093-34-8 |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | 2-chloro-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C10H18ClNO2/c1-2-9(11)10(14)12-5-3-8(7-13)4-6-12/h8-9,13H,2-7H2,1H3 |
| Standard InChI Key | FUJAFIDGDHZACJ-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)N1CCC(CC1)CO)Cl |
| Canonical SMILES | CCC(C(=O)N1CCC(CC1)CO)Cl |
Introduction
2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that features a chloro group, a piperidine ring with a hydroxymethyl substitution, and a butanone moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with biological targets.
Synthesis
The synthesis of 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one typically involves multiple steps, including the formation of the piperidine ring and its substitution with a hydroxymethyl group, followed by the attachment of the chloro-substituted butanone moiety. These methods are designed to achieve high yield and purity.
Potential Applications
This compound is notable for its potential applications in medicinal chemistry. The presence of the hydroxymethyl group on the piperidine ring may influence its biological interactions, potentially leading to different pharmacological effects compared to similar compounds without this substitution.
Comparison with Similar Compounds
Similar compounds include those with different substitutions on the piperidine ring, such as fluoromethyl or trifluoromethyl groups, which can alter the compound's lipophilicity and biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one | Fluoromethyl group | Enhanced lipophilicity |
| 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one | Hydroxymethyl group | Potential for different biological interactions |
| 3-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one | Trifluoromethyl group | Increased lipophilicity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume